N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}furan-2-carboxamide
Description
N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]FURAN-2-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups
Properties
Molecular Formula |
C23H26N2O5S |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[1-cyclopentyl-3-(4-methoxyphenyl)sulfonyl-4,5-dimethylpyrrol-2-yl]furan-2-carboxamide |
InChI |
InChI=1S/C23H26N2O5S/c1-15-16(2)25(17-7-4-5-8-17)22(24-23(26)20-9-6-14-30-20)21(15)31(27,28)19-12-10-18(29-3)11-13-19/h6,9-14,17H,4-5,7-8H2,1-3H3,(H,24,26) |
InChI Key |
CHXGSWHIUIJXRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)OC)NC(=O)C3=CC=CO3)C4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring.
Introduction of the Cyclopentyl Group: This step involves the alkylation of the pyrrole ring with a cyclopentyl halide in the presence of a strong base such as sodium hydride.
Formation of the Furan Ring: The furan ring can be synthesized via the Feist-Benary synthesis, which involves the reaction of an α-haloketone with an α-hydroxyketone in the presence of a base.
Amidation: The final step involves the coupling of the furan ring with the pyrrole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of automated purification systems to streamline the isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides or thiols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting properties to materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-CYCLOPENTYL-3-METHOXY-1-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
- N-CYCLOHEXYL-3,5-DIMETHYL-1H-PYRAZOLE-1-CARBOXAMIDE
- 4-ACETYL-N-CYCLOPENTYL-1H-PYRROLE-2-CARBOXAMIDE
Uniqueness
N-[1-CYCLOPENTYL-3-(4-METHOXYBENZENESULFONYL)-4,5-DIMETHYL-1H-PYRROL-2-YL]FURAN-2-CARBOXAMIDE stands out due to its combination of a pyrrole ring with a furan ring, along with the presence of both a sulfonyl and a carboxamide group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
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